molecular formula C21H24N2O4S B2785862 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-phenylmethanesulfonamide CAS No. 922049-44-3

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-phenylmethanesulfonamide

Cat. No.: B2785862
CAS No.: 922049-44-3
M. Wt: 400.49
InChI Key: WYPVDWADDVHRAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-phenylmethanesulfonamide is a high-purity chemical compound provided for research use. This benzoxazepine-derivative sulfonamide is intended for use in biochemical and pharmacological research as a reference standard or building block for further chemical synthesis. Researchers can utilize this compound in in vitro studies to investigate enzyme interactions, cellular pathways, and other biological mechanisms. The compound features a complex molecular architecture that may be of interest in the development of novel therapeutic agents. Handling should be conducted by qualified laboratory personnel using appropriate safety precautions. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Please consult the product's safety data sheet (SDS) for detailed handling and storage information. Specific research applications and mechanism of action for this particular analog are not fully characterized and represent an area for ongoing scientific investigation.

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4S/c1-4-12-23-18-11-10-17(13-19(18)27-15-21(2,3)20(23)24)22-28(25,26)14-16-8-6-5-7-9-16/h4-11,13,22H,1,12,14-15H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYPVDWADDVHRAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NS(=O)(=O)CC3=CC=CC=C3)N(C1=O)CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-phenylmethanesulfonamide (referred to as Compound A) is a synthetic compound that has garnered attention for its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C25H32N2O4S
  • Molecular Weight : 456.6 g/mol
  • Purity : Typically around 95%.

Compound A exhibits biological activity primarily through its interaction with specific enzymes and receptors in the body. The compound's structure suggests potential inhibitory effects on enzymes involved in steroid metabolism and possibly other pathways related to inflammation and cancer.

Inhibition of 17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3)

One of the significant areas of research involves the inhibition of 17β-HSD3, an enzyme critical in converting androstenedione to testosterone. Studies have shown that compounds with similar structural motifs exhibit potent inhibitory effects against this enzyme. For example, a related study identified a series of inhibitors with IC50 values in the nanomolar range, indicating that modifications to the chemical structure can significantly enhance biological activity .

Antitumor Activity

Research indicates that compounds similar to Compound A may possess antitumor properties. For instance, a related compound was evaluated against various cancer cell lines and demonstrated significant cytotoxic effects with a GI50 (growth inhibition) value of 10 nM against leukemia cells . This suggests that Compound A could also be effective in targeting tumor cells.

Anti-inflammatory Effects

The potential anti-inflammatory properties of Compound A are supported by its structural characteristics. Compounds that inhibit steroidogenic enzymes often exhibit anti-inflammatory effects due to reduced levels of pro-inflammatory mediators. Further studies are needed to elucidate the specific pathways through which Compound A exerts these effects.

Case Studies and Research Findings

StudyFindings
Bailey et al. (2020)Identified novel inhibitors of 17β-HSD3 with structures similar to Compound A; most potent compound had an IC50 of 700 nM .
Antitumor ScreeningRelated compounds showed significant activity against leukemia cell lines with GI50 values as low as 10 nM .
Mechanistic InsightsStructural modifications led to enhanced potency; further exploration needed for Compound A .

Q & A

Q. What are the standard synthetic routes for synthesizing this compound, and what key reaction parameters require optimization?

The synthesis typically involves multi-step organic reactions, including:

  • Step 1 : Formation of the benzoxazepine core via cyclization under controlled temperatures (80–120°C) and inert atmospheres (e.g., nitrogen) to prevent oxidation .
  • Step 2 : Introduction of the allyl and sulfonamide groups via nucleophilic substitution or coupling reactions, requiring precise pH control (6–8) and anhydrous solvents (e.g., THF or DCM) .
  • Step 3 : Purification using column chromatography or recrystallization, monitored by HPLC to ensure >95% purity . Critical parameters : Temperature, solvent polarity, and reaction time significantly impact yield and byproduct formation. For example, excessive heat during cyclization can lead to ring-opening side reactions .

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry of the benzoxazepine ring and sulfonamide substitution patterns (e.g., allyl group integration at δ 5.0–6.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., ~434.94 g/mol for derivatives) and detects isotopic patterns .
  • HPLC with UV/Vis detection : Quantifies purity and identifies polar impurities (e.g., unreacted sulfonamide precursors) .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

  • Thermal Stability : Perform thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to determine decomposition temperatures .
  • Photostability : Expose to UV light (254–365 nm) and monitor degradation via HPLC; aromatic sulfonamides are prone to photooxidation .
  • Hydrolytic Stability : Incubate in buffers (pH 2–12) at 37°C for 24–72 hours. The oxazepine ring may hydrolyze under strongly acidic/basic conditions .

Q. What strategies are recommended to improve the compound’s solubility for in vitro assays?

  • Co-solvent systems : Use DMSO:water (1:9 v/v) or cyclodextrin complexes to enhance aqueous solubility without precipitating the compound .
  • Salt formation : React with sodium or potassium hydroxide to generate sulfonamide salts, improving solubility in polar solvents .
  • Particle size reduction : Micronization via jet milling increases surface area, enhancing dissolution rates in biological media .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis while maintaining enantiomeric purity?

  • Continuous flow chemistry : Reduces side reactions by ensuring precise temperature/residence time control (e.g., 70°C, 30-minute residence time) .
  • Catalytic asymmetric synthesis : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) during cyclization to preserve stereochemistry at the oxazepine ring’s 3,3-dimethyl group .
  • In-line analytics : Implement FTIR or Raman spectroscopy to monitor intermediate formation and adjust parameters in real time .

Q. What biological targets are hypothesized for this compound, and how can binding affinity be validated?

  • Putative targets : Spleen tyrosine kinase (SYK) and carbonic anhydrases, based on structural analogs with sulfonamide moieties acting as enzyme inhibitors .
  • Validation methods :
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD values) using immobilized recombinant SYK .
  • Enzyme inhibition assays : Monitor IC50 values in SYK-dependent phosphorylation assays (e.g., ATP consumption via luminescence) .
  • Molecular docking : Compare binding poses with co-crystallized inhibitors (e.g., PDB 8V8) to identify critical interactions with the sulfonamide group .

Q. How should researchers resolve contradictions in bioactivity data across structurally similar derivatives?

  • Meta-analysis : Compare substituent effects using a dataset of analogs (e.g., allyl vs. propyl groups at position 5). For example, allyl derivatives show 3-fold higher SYK inhibition than propyl analogs due to enhanced hydrophobic interactions .
  • Free-energy perturbation (FEP) calculations : Quantify how specific substitutions (e.g., 3-fluoro vs. 4-methoxy) alter binding thermodynamics .
  • Crystallography : Solve co-crystal structures to identify steric clashes or non-canonical binding modes in low-activity derivatives .

Q. What computational methods are suitable for predicting structure-activity relationships (SAR) in this compound class?

  • 3D-QSAR (CoMFA/CoMSIA) : Align derivatives based on common pharmacophores (e.g., sulfonamide and benzoxazepine) to correlate steric/electrostatic fields with IC50 values .
  • Machine learning : Train random forest models on datasets (n > 50 compounds) with descriptors like LogP, polar surface area, and molecular flexibility .
  • ADMET prediction : Use tools like SwissADME to prioritize derivatives with favorable permeability (e.g., Caco-2 > 5 × 10⁻⁶ cm/s) and low CYP450 inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.